Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.
Major Products Formed
Oxidation: Methyl 3-(carboxymethyl)-1-methyl-1H-pyrazole-4-carboxylate.
Reduction: Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-methanol.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate: Lacks the methyl group on the nitrogen atom.
Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate: Has an ethyl ester group instead of a methyl ester group.
Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate: The carboxylate group is positioned at the 5th position instead of the 4th.
Uniqueness
Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
methyl 3-(hydroxymethyl)-1-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-9-3-5(7(11)12-2)6(4-10)8-9/h3,10H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCUXHAQEQFBBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CO)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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